molecular formula C25H31N3O5 B1666385 N-[(2R)-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]-1-oxopropan-2-yl]furan-2-carboxamide CAS No. 360551-59-3

N-[(2R)-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]-1-oxopropan-2-yl]furan-2-carboxamide

Cat. No. B1666385
M. Wt: 453.5 g/mol
InChI Key: RTRADBQSZJIRMT-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-317920 is an inverse agonist radioligand.

Scientific Research Applications

Synthesis and Chemical Properties

  • Enantioselective Synthesis for CGRP Receptor Inhibition : A potent calcitonin gene-related peptide (CGRP) receptor antagonist was synthesized, demonstrating a convergent, stereoselective, and economical process. This work highlights the synthesis scalability and discusses the challenges in assembling the final drug substance (Cann et al., 2012).

  • Synthesis of Novel Derivatives for Pharmacological Evaluation : A series of novel derivatives of the chemical compound were synthesized, followed by pharmacological evaluation for antidepressant and antianxiety activities. This study underlines the importance of chemical structural modifications in achieving desired biological effects (Kumar et al., 2017).

  • Urotensin-II Receptor Antagonists Synthesis : This research focuses on the synthesis of 5-arylfuran-2-carboxamide derivatives as potential urotensin-II receptor antagonists. The study presents a systematic investigation, leading to the identification of highly potent analogs with desirable pharmacokinetic profiles (Lim et al., 2019).

Biomedical Imaging and Radioligand Development

  • Development of PET Imaging Ligands : A ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R) was developed, exhibiting potential as a radioligand for neuroinflammation imaging, specifically in neurodegenerative diseases like Alzheimer’s (Lee et al., 2022).

  • PET Tracers for Serotonin Receptors : Research was conducted on N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs for serotonin 5-HT(1A) receptors. These tracers were evaluated as potential candidates for improved in vivo quantification of serotonin receptors in neuropsychiatric disorders (García et al., 2014).

Molecular Structure and Reactivity Studies

  • Synthesis and Reactivity of Benzothiazole Derivatives : This research elaborates on the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent reactions, leading to the development of 2-(furan-2-yl)benzo[e][1,3]benzothiazole. The study highlights the potential of these derivatives for various electrophilic substitution reactions (Aleksandrov et al., 2017).

properties

CAS RN

360551-59-3

Product Name

N-[(2R)-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]-1-oxopropan-2-yl]furan-2-carboxamide

Molecular Formula

C25H31N3O5

Molecular Weight

453.5 g/mol

IUPAC Name

N-[(2R)-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]-1-oxopropan-2-yl]furan-2-carboxamide

InChI

InChI=1S/C25H31N3O5/c1-18(26-24(30)22-4-2-16-33-22)25(31)28-14-12-27(13-15-28)11-3-17-32-21-9-7-20(8-10-21)23(29)19-5-6-19/h2,4,7-10,16,18-19H,3,5-6,11-15,17H2,1H3,(H,26,30)/t18-/m1/s1

InChI Key

RTRADBQSZJIRMT-GOSISDBHSA-N

Isomeric SMILES

C[C@H](C(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)C3CC3)NC(=O)C4=CC=CO4

SMILES

CC(C(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)C3CC3)NC(=O)C4=CC=CO4

Canonical SMILES

CC(C(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)C3CC3)NC(=O)C4=CC=CO4

Appearance

Solid powder

Other CAS RN

360551-59-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(1R)-N-(2-(4-(3-(4-(cyclopropylcarbonyl)phenoxy)propyl)-1-piperazinyl)-1-methyl-2-oxoethyl)-2-furamide
A 317920
A-317920
A317920
N-(2-(4-(3-(4-(cyclopropylcarbonyl)phenoxy)propyl)-1-piperazinyl)-1-methyl-2-oxoethyl)-2-furamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2R)-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]-1-oxopropan-2-yl]furan-2-carboxamide
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N-[(2R)-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]-1-oxopropan-2-yl]furan-2-carboxamide
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N-[(2R)-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]-1-oxopropan-2-yl]furan-2-carboxamide
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N-[(2R)-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]-1-oxopropan-2-yl]furan-2-carboxamide
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N-[(2R)-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]-1-oxopropan-2-yl]furan-2-carboxamide
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N-[(2R)-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]-1-oxopropan-2-yl]furan-2-carboxamide

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